molecular formula C8H7F3N2O3 B13015056 2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid

2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid

Cat. No.: B13015056
M. Wt: 236.15 g/mol
InChI Key: VXMWYHKXHJNICC-UHFFFAOYSA-N
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Description

2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid is a heterocyclic compound featuring a pyridazine ring substituted with a trifluoromethyl group, a methyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halides (e.g., Cl-, Br-) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of signaling pathways and the inhibition or activation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7F3N2O3

Molecular Weight

236.15 g/mol

IUPAC Name

2-[3-methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid

InChI

InChI=1S/C8H7F3N2O3/c1-4-2-5(8(9,10)11)7(16)13(12-4)3-6(14)15/h2H,3H2,1H3,(H,14,15)

InChI Key

VXMWYHKXHJNICC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)C(F)(F)F)CC(=O)O

Origin of Product

United States

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